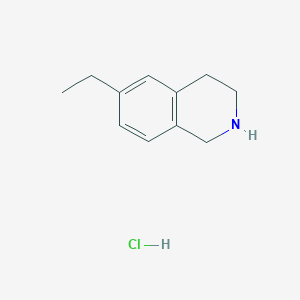

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-3-4-11-8-12-6-5-10(11)7-9;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSHXCGOBXTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404576-49-4 | |

| Record name | Isoquinoline, 6-ethyl-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404576-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Framework and Substituent Effects

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₁H₁₆ClN, MW 197.70 g/mol) comprises a tetrahydroisoquinoline backbone with an ethyl group at position 6 and a hydrochloride counterion. The ethyl group enhances lipophilicity and steric bulk compared to unsubstituted analogs, influencing reactivity in downstream functionalization. The hydrochloride salt improves crystallinity and stability, critical for pharmaceutical applications.

Classical Synthetic Routes

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for tetrahydroisoquinoline synthesis. For 6-ethyl derivatives, this involves:

- Condensation : Reacting β-phenylethylamine derivatives with ethyl-containing aldehydes (e.g., propionaldehyde) under acidic conditions.

- Cyclization : Intramolecular electrophilic substitution forms the tetrahydroisoquinoline core.

- Step 1 : 3,4-Dimethoxybenzaldehyde (16.60 g) reacts with nitromethane (6.10 g) in methanol under NaOH catalysis to yield β-nitrostyrene intermediates.

- Step 2 : Hydrogenation using LiAlH₄ in THF reduces the nitro group to an amine.

- Step 3 : Cyclization with formic acid and formaldehyde at 40°C for 28 hours forms the tetrahydroisoquinoline scaffold.

- Ethylation : Introducing ethyl groups via Friedel-Crafts alkylation or Grignard reagents at position 6.

- Salt Formation : Treatment with HCl gas in ether yields the hydrochloride salt (83–88% purity).

Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Maximizes cyclization |

| Acid Catalyst | Formic Acid | Enhances imine formation |

| Reaction Time | 24–48 hours | Balances completion vs. degradation |

Modern Catalytic Methods

Cascade Reactions

Recent advances employ multicomponent cascades to streamline synthesis:

- Knoevenagel Condensation : Ethyl cyanoacetate and aldehydes form α,β-unsaturated nitriles.

- Aza-Michael Addition : Reaction with 2-alkenyl anilines introduces the ethyl group regioselectively.

- Cyclization : DBU (1,8-diazabicycloundec-7-ene) promotes ring closure under mild conditions.

Case Study :

- Reactants : 2-Allylaniline, propionaldehyde, ethyl cyanoacetate.

- Conditions : DBU (10 mol%), ethanol, 60°C, 12 hours.

- Yield : 76% after column chromatography.

- Advantages : Single-pot operation, reduced byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing prioritizes efficiency and safety:

- Reactor Type : Tubular flow reactors with Pd/C catalysts for hydrogenation.

- Ethylation : Gas-phase ethylation using ethylene over acidic zeolites.

- Salt Formation : In-line HCl scrubbing and crystallization.

Optimization Data :

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Cycle Time | 72 hours | 8 hours |

| Yield | 68% | 82% |

| Purity | 95% | 99% |

Purification and Characterization

Crystallization Techniques

Analytical Validation

- NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 2.65 (q, 2H, CH₂CH₃), δ 3.90 (s, 1H, NH·HCl).

- HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Deactivation

- Issue : Pd/C fouling in hydrogenation.

- Solution : Periodic catalyst regeneration with HNO₃ washes restores activity.

Emerging Methodologies

Biocatalytic Approaches

- Enzyme Use : Amine dehydrogenases enable asymmetric synthesis of chiral intermediates (ee >98%).

- Sustainability : Water-based systems cut organic solvent use by 70%.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium ions, which can further react with nucleophiles.

Reduction: Reduction reactions can convert iminium ions back to the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound found in natural products and therapeutic leads, making it interesting for its biological activities and medicinal chemistry applications. The ethyl substitution at the 6-position of the tetrahydroisoquinoline structure enhances its biological activity and interaction with molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound commonly involves functionalizing the tetrahydroisoquinoline core. A typical method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

Industrial Production Methods: Industrial production may use multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with nucleophiles using cooxidants like hydrogen peroxide or tert-butyl hydroperoxide.

Chemical Reactions Analysis

Types of Reactions: this compound undergoes oxidation, reduction, and substitution reactions.

- Oxidation: Forms iminium ions that can further react with nucleophiles. Reagents include hydrogen peroxide and tert-butyl hydroperoxide.

- Reduction: Converts iminium ions back to the tetrahydroisoquinoline core. Hydrogen gas with palladium on carbon catalyst can be used.

- Substitution: Introduces functional groups at various positions on the tetrahydroisoquinoline ring. Alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major products include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

This compound has applications in chemistry, biology, and medicine:

- Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.

- Biology: It is studied for potential neuroprotective and neurotoxic effects, especially regarding dopaminergic neurons.

- Medicine: It is investigated as a potential antitumor agent and for treating neurodegenerative diseases.

- Industry: It is used in developing novel pharmaceuticals and as a chiral scaffold in asymmetric catalysis.

This compound's biological activity involves several mechanisms:

- Dopamine Receptor Interaction: It interacts with dopamine receptors, influencing dopaminergic neurotransmission, which is crucial for potential neuroprotective effects.

- Enzyme Modulation: It inhibits monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism; by inhibiting MAO, it may help reduce oxidative stress and enhance dopamine levels.

- Antitumor Activity: It has been investigated for its antitumor properties and may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Parkinson's disease. Its ability to modulate dopamine levels can help alleviate symptoms associated with dopaminergic neuron degeneration.

Other potential applications

1,2,3,4-tetrahydroisoquinoline derivatives have potential use in the treatment of eating disorders, sleep disorders, neurodegenerative disorders such as disinhibition-dementia-parkinsonism-amyotrophy complex, pallido-ponto-nigral degeneration epilepsy, seizure disorders and other diseases related to general orexin system dysfunction .

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: Dopamine receptors, enzymes involved in neurotransmitter metabolism.

Pathways Involved: Inhibition of monoamine oxidase enzymes, modulation of dopamine catabolism, and reduction of oxidative stress by inhibiting the formation of reactive oxygen species.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular properties, and pharmacological activities of 6-Ethyl-THIQ·HCl and related compounds:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Ethyl vs. In contrast, the trifluoromethyl group in its analog () introduces electron-withdrawing properties, which may alter receptor binding or metabolic stability . Methoxy and Ethoxy Groups: Compounds like Drotaverine HCl (6,7-diethoxy) and 6,7-dimethoxy-THIQ·HCl exhibit sedative and antispasmodic activities. Methoxy/ethoxy substituents likely modulate interactions with neurotransmitter receptors (e.g., serotonin or adrenergic systems) . Aromatic Modifications: The 4’-dimethylaminophenyl group in the compound from significantly enhances anti-inflammatory activity, suggesting that bulky aromatic substituents improve target engagement .

Pharmacological Potency: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl demonstrated a 3.3-fold greater anti-inflammatory effect than diclofenac sodium at 0.5 mg/kg, highlighting the impact of combined substituents (dimethoxy and aryl groups) on efficacy . Drotaverine HCl’s antispasmodic activity is attributed to its ability to inhibit phosphodiesterase enzymes, a mechanism distinct from simpler THIQ derivatives .

Toxicity and Safety: Hydroxy substituents (e.g., in 6,7-dihydroxy-THIQ derivatives) are associated with reduced toxicity compared to methoxy or chloro analogs, as noted in early pharmacological studies . Quaternary salts of THIQ derivatives generally exhibit higher toxicity than secondary or tertiary amines, emphasizing the role of ionization state in safety profiles .

Biological Activity

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique ethyl substitution at the 6-position of the tetrahydroisoquinoline structure. This modification enhances its biological activity and interaction with various molecular targets.

The biological activity of ETHIQ involves several mechanisms:

- Dopamine Receptor Interaction : ETHIQ interacts with dopamine receptors, particularly influencing dopaminergic neurotransmission. This interaction is crucial for its potential neuroprotective effects.

- Enzyme Modulation : The compound inhibits monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism. By inhibiting MAO, ETHIQ may help in reducing oxidative stress and enhancing dopamine levels .

- Antitumor Activity : ETHIQ has been investigated for its antitumor properties. It may induce apoptosis in cancer cells through the modulation of various signaling pathways .

Neuroprotective Effects

Research indicates that ETHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate dopamine levels can help alleviate symptoms associated with dopaminergic neuron degeneration .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. While specific data on ETHIQ's antiviral efficacy is limited, related compounds have shown promising results in inhibiting viral replication in vitro . For instance:

| Compound | EC50 (μM) | Selective Index |

|---|---|---|

| Compound trans-1 | 3.15 | >63.49 |

| Compound trans-2 | 2.78 | >71.94 |

These findings suggest that modifications similar to those in ETHIQ may yield compounds with significant antiviral activity .

Anticancer Research

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example:

- Cell Lines Tested : HSC-2 and HSC-4

- Mechanism : Induction of autophagy and apoptosis in cancer cells.

These studies underscore the need for further research into ETHIQ's specific mechanisms and efficacy against various cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ETHIQ, it is essential to compare it with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Antitumor and neuroprotective | Stronger MAO inhibition |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Dopamine receptor modulation | Endogenous neuroprotective agent |

ETHIQ's ethyl substitution at the 6-position distinguishes it from these compounds, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ETHIQ:

- Neuroprotective Studies : Research has shown that ETHIQ can protect dopaminergic neurons from oxidative stress-induced damage.

- Antitumor Activity : In vitro studies demonstrated that ETHIQ can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

- Antiviral Potential : Related tetrahydroisoquinoline derivatives have shown efficacy against SARS-CoV-2, suggesting that ETHIQ may possess similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Pictet-Spengler cyclization , where phenethylamine derivatives react with aldehydes under acidic conditions. For purity optimization, recrystallization using polar solvents (e.g., ethanol/water mixtures) is recommended. Analytical validation via HPLC (≥95% purity) and 1H/13C NMR ensures structural integrity. Reference standards from pharmaceutical-grade suppliers (e.g., LGC Standards) should guide quality control .

Q. Which analytical techniques are critical for characterizing this compound in early-stage research?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., ethyl and tetrahydroisoquinoline motifs).

- X-ray Crystallography for absolute stereochemical determination if chiral centers are present.

- TLC/HPLC with UV detection for monitoring reaction progress and impurity profiling .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to avoid hygroscopic effects. For long-term stability, conduct accelerated degradation studies under varying pH, temperature, and oxidative conditions. Safety protocols from SDS guidelines (e.g., TCI America) recommend PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in chiral derivatives of tetrahydroisoquinoline hydrochlorides?

- Methodological Answer : For enantiomeric resolution:

- Chiral Stationary Phase (CSP) HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases.

- Enzymatic Kinetic Resolution using lipases or esterases to selectively hydrolyze one enantiomer.

- Circular Dichroism (CD) spectroscopy to confirm enantiopurity.

- Refer to deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) as internal standards for method validation .

Q. How can researchers identify and characterize metabolites in preclinical studies?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to detect phase I/II metabolites. Stable isotope labeling (e.g., deuterated ethyl groups) aids in distinguishing metabolites from background noise. Compare fragmentation patterns with reference libraries (e.g., NIST) and validate using in vitro hepatocyte models .

Q. What experimental frameworks address contradictory data in receptor-binding assays?

- Methodological Answer :

- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Negative Controls : Include structurally related inactive analogs (e.g., 7-chloro-tetrahydroquinoline hydrochloride) to rule out nonspecific binding .

- Statistical Rigor : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability.

- Theoretical grounding in receptor-ligand interaction models (e.g., two-state models) enhances data interpretation .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Use jacketed reactors with temperature-controlled cooling.

- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-scale batches.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Optimize mixing efficiency using computational fluid dynamics (CFD) simulations to prevent gradient formation .

Q. How can researchers ensure regulatory compliance in preclinical studies?

- Methodological Answer : Adhere to ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness. Document raw data in electronic lab notebooks (ELNs) with audit trails. For impurity profiling, cross-reference pharmacopeial standards (e.g., USP/EP monographs) and submit batch-specific CoAs to regulatory bodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.